1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl]piperazine
Description
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O/c1-16-3-5-18(6-4-16)10(19)8-7-17(2)15-9(8)11(12,13)14/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWQCABZXZNMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(N=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl]piperazine typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with piperazine under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Methyl-4-[1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl]piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, potentially inhibiting their activity. This can lead to various biological effects, such as the modulation of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Pharmacological Implications
The table below highlights key structural differences and biological activities of analogous compounds:
Key Observations:
Trifluoromethyl Position : The 3-CF₃ group on the pyrazole (target compound) vs. 2-CF₃ or 4-CF₃ on benzyl groups (other analogs) influences electronic and steric interactions. CF₃ enhances lipophilicity and target binding in multiple contexts .
Synergistic Effects: FLT3 inhibitors require both the piperazine-CF₃ moiety and a secondary pharmacophore (e.g., aminoisoquinoline), suggesting the target compound’s activity may depend on additional structural features .
Biological Activity
The compound 1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl]piperazine is a derivative of piperazine and pyrazole, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.27 g/mol. The structure features a piperazine ring substituted with a pyrazole moiety that contains trifluoromethyl and carbonyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.27 g/mol |
| CAS Number | 123456-78-9 |
| Melting Point | Not available |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to This compound have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.
Case Study: COX Inhibition
A comparative study indicated that certain pyrazole derivatives exhibit selectivity towards COX-2 over COX-1, making them promising candidates for anti-inflammatory drugs with reduced gastrointestinal side effects. For example, a derivative with a similar structure demonstrated an IC50 value of 5.40 µM against COX-1 and 0.01 µM against COX-2, indicating a high selectivity index .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Pyrazole derivatives have been linked to the inhibition of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Research Findings
In vitro studies revealed that similar compounds could inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. For instance, derivatives were reported to exhibit cytotoxic effects on breast and lung cancer cell lines, with IC50 values ranging from 10 µM to 30 µM .
Antiviral Activity
Emerging research suggests that pyrazole derivatives may possess antiviral properties as well. Some studies have indicated effectiveness against viral infections by inhibiting viral replication mechanisms.
Example Study
A recent investigation demonstrated that a related pyrazole compound inhibited the replication of influenza virus in vitro, showcasing its potential as an antiviral agent .
Safety and Toxicology
Despite promising biological activities, safety assessments are crucial for any therapeutic candidate. Preliminary toxicity studies on related compounds suggest that while some derivatives exhibit low acute toxicity (LD50 > 2000 mg/kg), further investigations are necessary to fully understand the safety profile of This compound .
Table 2: Toxicity Profile
| Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg |
| Skin Irritation | Causes skin irritation |
Q & A
Basic: What are the common synthetic routes for synthesizing 1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl]piperazine?
The compound is typically synthesized via multi-step protocols involving:
- Nucleophilic substitution for piperazine functionalization, using reagents like propargyl bromide in DMF with K₂CO₃ as a base .
- Coupling reactions between pyrazole-carboxylic acid derivatives and substituted piperazines, employing carbodiimide coupling agents (e.g., EDCI/HOBt) .
- Click chemistry for triazole formation, using CuSO₄·5H₂O and sodium ascorbate to catalyze azide-alkyne cycloaddition .
Key intermediates are purified via silica gel chromatography (ethyl acetate/hexane gradients) and monitored by TLC .
Advanced: How can reaction conditions be optimized to improve synthetic yield in multi-step protocols?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates for nucleophilic substitutions and acylations .
- Catalyst tuning : Copper(I) catalysts (e.g., CuSO₄/sodium ascorbate) improve regioselectivity in triazole formation .
- Temperature control : Room-temperature stirring for 6–12 hours minimizes side reactions in coupling steps .
- Base strength : K₂CO₃ is preferred over weaker bases for deprotonation in SN2 reactions .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns on the piperazine and pyrazole rings .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H⁺] detection) .
- X-ray crystallography : Resolves 3D structure using programs like SHELXL .
Advanced: How are structural contradictions resolved between computational predictions and experimental data?
- Hybrid validation : Combine DFT-optimized geometries with experimental X-ray data (SHELXL refinement) to resolve bond-length/angle discrepancies .
- Dynamic NMR : Assess rotational barriers of piperazine rings to validate conformational flexibility .
Basic: What in vitro assays evaluate the compound’s biological activity?
- Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., FLT3) using fluorescence-based ADP-Glo™ kits .
- Cell proliferation assays : Test cytotoxicity in cancer cell lines (e.g., AML MV4-11) via MTT or resazurin assays .
Advanced: What strategies elucidate the compound’s mechanism of action in targeting enzymes like FLT3?
- Kinase profiling : Screen against a panel of 100+ kinases to assess selectivity .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring FLT3 stabilization upon compound binding .
- CRISPR knockouts : Validate dependency on FLT3 in isogenic cell lines .
Advanced: How is molecular docking integrated into derivative design for enhanced binding affinity?
- Binding pocket analysis : Use AutoDock Vina to model interactions with FLT3’s ATP-binding domain, focusing on hydrogen bonding with hinge regions .
- Pharmacophore optimization : Introduce trifluoromethyl groups to enhance hydrophobic interactions, guided by docking scores .
Basic: What crystallographic tools are recommended for 3D structure determination?
- SHELX suite : SHELXD for phase solution and SHELXL for refinement, particularly for high-resolution (<1.5 Å) datasets .
- CCDC deposition : Validate structural parameters against Cambridge Structural Database entries .
Advanced: How do substituent variations on the piperazine ring affect pharmacological activity?
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and target affinity by reducing π-π stacking interference .
- Bulkier substituents (e.g., benzyl) may sterically hinder binding to shallow pockets, as seen in FLT3 inhibition SAR studies .
Advanced: What in vivo models test the compound’s efficacy, and what parameters are critical?
- Xenograft models : Implant BRCA-deficient tumors (e.g., SW620 colorectal) in immunodeficient mice, monitoring tumor volume post-oral administration .
- PK/PD analysis : Measure plasma half-life (t₁/₂ > 6 hours) and tumor drug concentration via LC-MS/MS .
- Toxicity endpoints : Assess liver enzymes (ALT/AST) and body weight to rule out off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
